molecular formula C11H10F3N3O B3039569 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline CAS No. 1204996-82-6

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline

Cat. No.: B3039569
CAS No.: 1204996-82-6
M. Wt: 257.21 g/mol
InChI Key: RTUZEHUHAAHPGQ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is a fascinating chemical compound with immense potential in scientific research. Its unique structure and properties make it an ideal candidate for various applications, from drug discovery to catalysis.

Preparation Methods

The synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-methyl-6-(trifluoromethoxy)quinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.

    Biology: This compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues, allowing researchers to investigate protein function and structure.

    Medicine: In drug discovery, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for the development of drugs targeting various diseases.

    Industry: The compound’s unique properties make it useful in industrial applications such as the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism by which 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In biological systems, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combination of a hydrazinyl group with a trifluoromethoxy-substituted quinoline core, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

[2-methyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-6-4-10(17-15)8-5-7(18-11(12,13)14)2-3-9(8)16-6/h2-5H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUZEHUHAAHPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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